6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one
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Overview
Description
6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is a compound that features a benzotriazole moiety attached to a cyclohexenone ring with two phenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one typically involves the reaction of benzotriazole with a suitable cyclohexenone derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced onto the cyclohexenone ring.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzotriazole moiety.
Scientific Research Applications
6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simple benzotriazole derivative with similar reactivity and applications.
2-(Benzotriazol-1-yl)phenol: Another benzotriazole derivative used as a UV stabilizer.
1-(Benzotriazol-1-yl)ethanol: A benzotriazole derivative with applications in organic synthesis
Uniqueness
6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is unique due to its specific structure, which combines the benzotriazole moiety with a cyclohexenone ring and two phenyl groups. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
6-(benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c28-23-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(23)27-22-14-8-7-13-21(22)25-26-27/h1-14,16,20,24H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJPVANSPEPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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